molecular formula C8H9BF3KO B13466457 Potassium trifluoro(4-(1-hydroxyethyl)phenyl)borate CAS No. 906007-40-7

Potassium trifluoro(4-(1-hydroxyethyl)phenyl)borate

Cat. No.: B13466457
CAS No.: 906007-40-7
M. Wt: 228.06 g/mol
InChI Key: XNIOZFVOWUXLIH-UHFFFAOYSA-N
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Description

Potassium trifluoro(4-(1-hydroxyethyl)phenyl)borate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatility. This compound is characterized by the presence of a trifluoroborate group attached to a phenyl ring, which is further substituted with a hydroxyethyl group. The molecular formula of this compound is C8H9BF3KO, and it is known for its stability and reactivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(4-(1-hydroxyethyl)phenyl)borate can be synthesized through several methods, with one common approach involving the reaction of aryl halides with potassium trifluoroborate salts. The synthesis typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent product quality and efficient use of reagents .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(4-(1-hydroxyethyl)phenyl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions are typically mild, with temperatures ranging from room temperature to 80°C .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in Suzuki-Miyaura coupling reactions, the product is often a biaryl compound, while oxidation reactions yield boronic acids or esters .

Mechanism of Action

The mechanism of action of potassium trifluoro(4-(1-hydroxyethyl)phenyl)borate involves its ability to participate in various chemical reactions through the trifluoroborate group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in cross-coupling reactions. The hydroxyethyl group can also engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro(4-(1-hydroxyethyl)phenyl)borate stands out due to the presence of the hydroxyethyl group, which enhances its reactivity and allows for unique interactions in chemical and biological systems. This makes it a valuable reagent in various synthetic and research applications .

Properties

CAS No.

906007-40-7

Molecular Formula

C8H9BF3KO

Molecular Weight

228.06 g/mol

IUPAC Name

potassium;trifluoro-[4-(1-hydroxyethyl)phenyl]boranuide

InChI

InChI=1S/C8H9BF3O.K/c1-6(13)7-2-4-8(5-3-7)9(10,11)12;/h2-6,13H,1H3;/q-1;+1

InChI Key

XNIOZFVOWUXLIH-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=C(C=C1)C(C)O)(F)(F)F.[K+]

Origin of Product

United States

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